molecular formula C9H10N2O2 B1194083 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- CAS No. 6339-38-4

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No. B1194083
CAS RN: 6339-38-4
M. Wt: 178.19 g/mol
InChI Key: KLNRUMOPNATILS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- involves complex chemical reactions that yield structurally diverse molecules. One study reported the synthesis of similar pyridine derivatives through a detailed analysis of their IR and electronic spectroscopy, showcasing the methodological diversity in obtaining these compounds. The optical properties of these derivatives were further explored using UV–vis absorption and fluorescence spectroscopy, highlighting the effects of different substituents on their emission spectra (Cetina, Tranfić, Sviben, & Jukić, 2010).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including the subject compound, has been elucidated using techniques such as X-ray diffraction. These analyses reveal the intricate details of the molecular geometry, bonding patterns, and the spatial arrangement of atoms within the molecule. The structural analysis provides critical insights into the compound's reactivity and interactions with other molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Pyridine derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. Their reactivity can be attributed to the electronic distribution within the pyridine ring and the presence of functional groups. These compounds participate in reactions such as aminomethylation, which leads to the formation of novel derivatives with potentially useful properties (Khrustaleva et al., 2014).

Scientific Research Applications

  • There is a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy, as abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • There is another compound, 3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-oxo-, but it’s not clear if it has any specific applications .
  • There is a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy, as abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
  • There is another compound, 3-Pyridinecarbonitrile, 1,2-dihydro-4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-oxo-, but it’s not clear if it has any specific applications .

properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNRUMOPNATILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212794
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

CAS RN

6339-38-4
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
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Record name 6339-38-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
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Record name 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE
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Synthesis routes and methods I

Procedure details

1-(Methyloxy)-2,4-pentanedione (9.51 g, 73.12 mmol) and cyanoacetamide (6.17 g, 73.12 mmol) were dissolved in EtOH (76 mL) and heated until homogenous (ca. 75° C.). Piperidine (6.25 g, 73.12 mmol) was added and the reaction mixture heated at reflux for 20 mins, followed by cooling to room temperature. The contents were filtered to give a solid which was suspended in 140 mL water and stirred vigorously for 20 min. The heterogenous mixture was filtered to afford 6-methyl-4-[(methyloxy)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (7.8 g, 65.6%). LCMS MH+=179.0 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 6.26 (s, 1H), 4.40 (s, 2H), 3.29 (s, 3H), 2.25 (s, 3H).
Quantity
9.51 g
Type
reactant
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step One
Name
Quantity
76 mL
Type
solvent
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 5-methoxypent-3-yn-2-one (1.2 g, 10.7 mmol) in 90% ethanol (22 mL), cyanoacetamide (1.08 g, 12.85 mmol) and piperidine acetate {prepared by the addition of piperidine to a solution of acetic acid (0.5 mL) in water (1 mL) till pH 8} were added and reaction heated at 90° C. for 16 h. On completion, ethanol was evaporated and water was added to residue. Solid obtained was filtered and washed with water. Then this solid was stirred with acetonitrile for 10 min and filtered again to obtain the desired intermediate (0.165 g, 8.68%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
8.68%

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